N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a thiazole derivative that has been synthesized through a multi-step process.
科学的研究の応用
Synthesis and Characterization
Compounds with thiazolyl and benzo[d]thiazol-2-yl groups have been synthesized and characterized through various methods. For instance, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrated the utility of 1H, 13C, UV, IR, and mass spectral data in analyzing such molecules (Manolov, Ivanov, & Bojilov, 2021). This emphasizes the compound's role in the advancement of medicinal chemistry through novel synthesis pathways and analytical techniques.
Antimicrobial and Antiproliferative Activities
Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties have shown interesting antimicrobial and antiproliferative activities. A study highlighted that certain derivatives exhibit promising effects against HCT-116 cancer cells, suggesting potential applications in cancer therapy (Mansour, Aboelnaga, Nassar, & Elewa, 2020). This research area is crucial for developing new therapeutics targeting resistant microbial strains and tumor cells.
CDK2 Inhibition for Cancer Treatment
The inhibition of cyclin-dependent kinase 2 (CDK2) is a targeted approach in cancer therapy. N-(5-Bromo-1,3-thiazol-2-yl)butanamide derivatives have been identified as active inhibitors of CDK2, demonstrating the potential for the design of potent and selective cancer therapeutics (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006). This area of research contributes significantly to the development of new drugs with improved efficacy and selectivity for cancer treatment.
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-benzylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-20(7-4-10-27-12-15-5-2-1-3-6-15)23-21-22-17(13-28-21)16-8-9-18-19(11-16)26-14-25-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFAPWBGXYLEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。